
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold is a complex organophosphorus compound that incorporates a gold atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold typically involves the reaction of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane with a gold precursor, such as gold chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. similar compounds are often produced using batch reactors under strictly controlled conditions to ensure purity and yield.
化学反応の分析
Types of Reactions
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The phospholane ring can coordinate with other metal centers, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halides, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reactions are typically carried out in solvents like dichloromethane or toluene under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phospholane derivatives, while oxidation reactions can produce gold(III) complexes.
科学的研究の応用
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-phosphorus bonds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold involves its ability to coordinate with various substrates through its phosphorus and gold centers. This coordination can activate substrates for further chemical reactions or stabilize transition states, facilitating catalytic processes. The molecular targets and pathways involved are specific to the reactions and applications being studied.
類似化合物との比較
Similar Compounds
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane: Lacks the gold atom, making it less versatile in catalytic applications.
Gold(III) chloride: A simpler gold compound that does not have the phospholane structure, limiting its coordination chemistry.
Triphenylphosphine gold chloride: Another gold-phosphorus compound, but with different steric and electronic properties.
Uniqueness
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold is unique due to its combination of a phospholane ring and a gold center, providing distinct reactivity and coordination capabilities that are not found in simpler compounds.
特性
CAS番号 |
124605-48-7 |
|---|---|
分子式 |
C12H22AuClP |
分子量 |
429.69 g/mol |
IUPAC名 |
2-chloro-1-cyclohexyl-3,4-dimethylphospholane;gold |
InChI |
InChI=1S/C12H22ClP.Au/c1-9-8-14(12(13)10(9)2)11-6-4-3-5-7-11;/h9-12H,3-8H2,1-2H3; |
InChIキー |
IISSXOLGIIGGBS-UHFFFAOYSA-N |
正規SMILES |
CC1CP(C(C1C)Cl)C2CCCCC2.[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


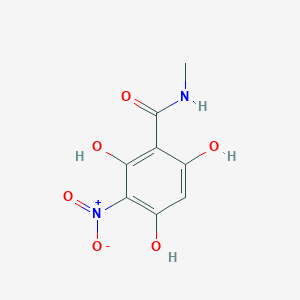
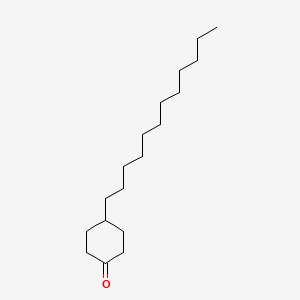
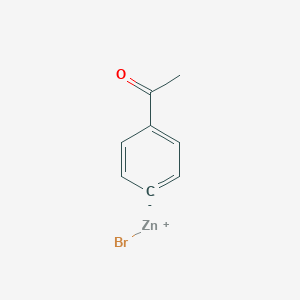
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)

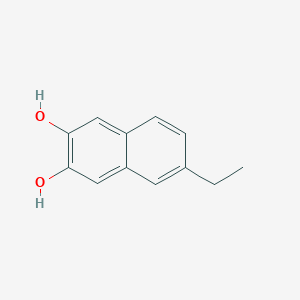
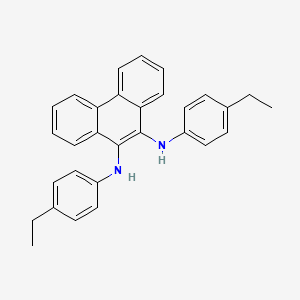
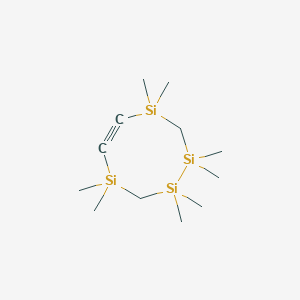
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)

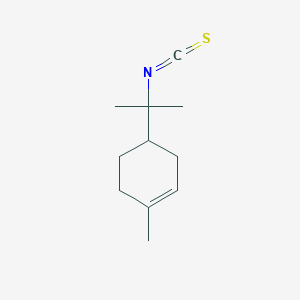
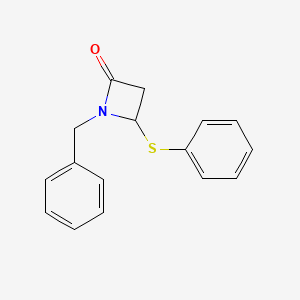
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
